molecular formula C11H18ClNO2 B1417057 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethylamine hydrochloride CAS No. 2206606-55-3

1-[3-(2-Methoxy-ethoxy)-phenyl]-ethylamine hydrochloride

Cat. No.: B1417057
CAS No.: 2206606-55-3
M. Wt: 231.72 g/mol
InChI Key: IFJKQXGDMUFXJH-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxy-ethoxy)-phenyl]-ethylamine hydrochloride (CAS 2206606-55-3) is a chemical compound offered as a molecular building block for scientific research and development . As a phenyl-ethylamine derivative featuring a methoxyethoxy side chain, it serves as a potential synthetic intermediate in medicinal chemistry and pharmacology. Researchers can utilize this compound in the design and synthesis of novel molecules for various investigative purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-(2-methoxyethoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-9(12)10-4-3-5-11(8-10)14-7-6-13-2;/h3-5,8-9H,6-7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJKQXGDMUFXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCCOC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethylamine hydrochloride typically involves the reaction of 3-(2-Methoxyethoxy)benzaldehyde with ethylamine under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often purified through recrystallization or other suitable purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Methoxy-ethoxy)-phenyl]-ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

1-[3-(2-Methoxy-ethoxy)-phenyl]-ethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs, focusing on substituent variations and their implications:

Compound Name Substituent on Phenyl Ring Molecular Formula Key Features Reference
1-[3-(2-Methoxy-ethoxy)-phenyl]-ethylamine HCl 3-(2-Methoxy-ethoxy) C₁₁H₁₈ClNO₂ Ether chain enhances solubility; potential sigma-1 receptor interaction
1-(3-Methoxyphenyl)ethylamine HCl 3-Methoxy C₉H₁₄ClNO Simpler structure; reduced solubility vs. methoxy-ethoxy analog
NE-537 (NE-535) 4-Methoxy, 3-(2-phenylethoxy) C₂₂H₃₀ClNO₂ Sigma-1 ligand with potent affinity (IC₅₀ <10 nM); alkyl chain optimizes binding
[6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-amine derivatives 3-Halogenated benzyl triazoles C₂₄H₂₅ClN₆O₄ Quinazoline core with bis-methoxy-ethoxy groups; halogen substitutions modulate melting points (83–134°C)
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine HCl 3,5-Bis(trifluoromethyl) C₁₀H₁₀ClF₆N Fluorinated groups increase lipophilicity and electron-withdrawing effects

Physicochemical Properties

  • The 2-methoxy-ethoxy group likely reduces crystallinity compared to halogens, enhancing solubility.
  • Solubility : The ether chain in the target compound may improve aqueous solubility relative to NE-537 (phenylethoxy substituent) or fluorinated derivatives .

Biological Activity

1-[3-(2-Methoxy-ethoxy)-phenyl]-ethylamine hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl. It has garnered attention in scientific research for its potential biological activities and applications across various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, focusing on mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C10H15NO2·HCl
  • CAS Number : 2206606-55-3

The compound features a phenyl ring substituted with a 2-methoxyethoxy group and an ethylamine side chain, which contributes to its diverse reactivity and biological interactions.

1-[3-(2-Methoxy-ethoxy)-phenyl]-ethylamine hydrochloride operates primarily through its interactions with specific biological targets. It can act as a ligand that binds to various receptors or enzymes, modulating their activity. The compound's mechanism may involve:

  • Receptor Binding : Interaction with neurotransmitter receptors, potentially influencing signal transduction pathways.
  • Enzyme Modulation : Inhibition or activation of enzymatic activity, which can lead to various physiological effects.

For instance, studies have indicated that compounds with similar structures can affect the Keap1-Nrf2 pathway, which is crucial for cellular defense against oxidative stress .

Antioxidant Activity

Research indicates that compounds structurally related to 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethylamine hydrochloride exhibit antioxidant properties. They can induce the expression of phase II detoxifying enzymes such as NQO1, which protects cells from oxidative damage. For example, one study showed that certain analogs induced NQO1 expression significantly in a dose-dependent manner .

Cytotoxicity Studies

Cytotoxicity assays demonstrate that this compound does not exhibit significant cytotoxic effects at concentrations up to 100 μM, suggesting a favorable safety profile for further development . In comparative studies, it was noted that while some phenolic compounds showed cytotoxicity at lower concentrations, 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethylamine hydrochloride maintained cell viability effectively.

Structure-Activity Relationships (SAR)

The biological activity of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethylamine hydrochloride is influenced by its structural components. Variations in substituents on the phenyl ring can significantly alter its binding affinity and biological efficacy. For example:

CompoundSubstituentIC50 (μM)Biological Activity
Compound A-OCH31.4Weak NQO1 induction
Compound B-OEt0.575Moderate NQO1 induction
Compound C-n-Bu0.32Strong NQO1 induction

This table illustrates how modifications to the substituents can enhance or diminish the compound's biological activity .

Study on Neuroprotective Effects

In a recent study examining neuroprotective effects, analogs of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethylamine hydrochloride were tested for their ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated that these compounds could significantly reduce cell death in neuronal cultures exposed to harmful agents .

Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of this compound. It was found that it could inhibit pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethylamine hydrochloride?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:

  • Step 1: React 3-(2-methoxy-ethoxy)benzaldehyde with nitroethane via Henry reaction to form a β-nitro alcohol intermediate.
  • Step 2: Reduce the nitro group to an amine using hydrogen gas and a palladium catalyst.
  • Step 3: Neutralize with hydrochloric acid to form the hydrochloride salt.
    Purity assessment via HPLC (≥98%) is critical, as residual solvents or byproducts may interfere with downstream applications .

Q. How should researchers validate the structural identity of this compound?

Methodological Answer: Use a combination of:

  • NMR spectroscopy: Confirm aromatic proton environments (δ 6.8–7.2 ppm for substituted phenyl) and methoxy-ethoxy chain integration.
  • Mass spectrometry (MS): Look for the molecular ion peak at m/z corresponding to the molecular formula (C₁₁H₁₈ClNO₂; calculated exact mass: 239.11 g/mol).
  • Elemental analysis: Verify %C, %H, and %N within ±0.4% of theoretical values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods for synthesis or weighing to prevent inhalation of fine particles.
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies in receptor binding assays involving this compound?

Methodological Answer:

  • Control Experiments: Include positive controls (e.g., known serotonin/dopamine agonists) and negative controls (vehicle-only).
  • Data Normalization: Express binding affinity (Ki) relative to nonspecific binding (e.g., using 10 μM mianserin for 5-HT₂ receptors).
  • Statistical Analysis: Apply ANOVA with post-hoc tests to resolve outliers or batch-to-batch variability .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Co-solvent Systems: Use 10% DMSO in saline for intravenous administration (ensure compatibility with biological membranes).
  • pH Adjustment: Dissolve in citrate buffer (pH 3.5) to enhance hydrochloride salt stability.
  • Dynamic Light Scattering (DLS): Monitor particle size (<200 nm) to confirm homogeneity .

Q. How can computational modeling predict metabolic pathways of this compound?

Methodological Answer:

  • In Silico Tools: Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., demethylation of the methoxy group).
  • Docking Studies: Simulate interactions with cytochrome P450 enzymes (e.g., CYP2D6) to prioritize lab-based metabolite profiling .

Q. What experimental designs mitigate cytotoxicity in cell-based assays?

Methodological Answer:

  • Dose-Response Curves: Test concentrations from 1 nM–100 μM to establish EC₅₀/IC₅₀ values.
  • Viability Assays: Pair with MTT or resazurin assays to differentiate pharmacological effects from cell death.
  • Time-Course Analysis: Monitor cells at 24/48/72 hrs to identify transient vs. sustained toxicity .

Data Interpretation & Contradictions

Q. How to resolve conflicting results between in vitro and in vivo efficacy studies?

Methodological Answer:

  • Bioavailability Analysis: Measure plasma concentrations via LC-MS to confirm adequate exposure.
  • Metabolite Screening: Identify active/inactive metabolites using hepatic microsome incubations.
  • Species-Specific Factors: Compare receptor isoform expression (e.g., rodent vs. human 5-HT receptors) .

Q. What analytical approaches validate batch-to-batch consistency in synthesis?

Methodological Answer:

  • Quality Control (QC) Metrics: Track melting point (e.g., 180–185°C), HPLC retention time (±0.2 min), and chiral purity (if applicable).
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks; monitor degradation via TLC or NMR .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

  • Scaffold Modifications: Synthesize derivatives with varied substituents (e.g., ethoxy instead of methoxy).
  • Pharmacophore Mapping: Use X-ray crystallography or molecular dynamics to identify critical hydrogen-bonding motifs.
  • In Vivo Correlation: Test analogs in rodent models for behavioral or neurochemical endpoints (e.g., forced swim test for antidepressants) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(2-Methoxy-ethoxy)-phenyl]-ethylamine hydrochloride
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1-[3-(2-Methoxy-ethoxy)-phenyl]-ethylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.